molecular formula C17H18O3 B15213737 Furan, 2,2',2''-ethylidynetris[5-methyl- CAS No. 59212-79-2

Furan, 2,2',2''-ethylidynetris[5-methyl-

Cat. No.: B15213737
CAS No.: 59212-79-2
M. Wt: 270.32 g/mol
InChI Key: NVXXPCISMSPDJC-UHFFFAOYSA-N
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Description

Furan, 2,2',2''-ethylidynetris[5-methyl-] (CAS: 187269-42-7; IUPAC name: 2-[(furan-2-yl)(5-methylfuran-2-yl)methyl]-5-methylfuran) is a trisubstituted furan derivative characterized by a central ethylidynetris group linking three 5-methylfuran moieties. Its molecular formula is C₁₅H₁₄O₃, and it features a methylene-bridged furan core with methyl substituents at the 5-position of each furan ring . This compound is structurally complex, with applications in organic synthesis and materials science, though specific industrial uses remain understudied. Its synthesis typically involves furan alkylation or condensation reactions, as inferred from related furan derivatives .

Properties

CAS No.

59212-79-2

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2-[1,1-bis(5-methylfuran-2-yl)ethyl]-5-methylfuran

InChI

InChI=1S/C17H18O3/c1-11-5-8-14(18-11)17(4,15-9-6-12(2)19-15)16-10-7-13(3)20-16/h5-10H,1-4H3

InChI Key

NVXXPCISMSPDJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)(C2=CC=C(O2)C)C3=CC=C(O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of 2-methylfuran with ethane-1,1,1-triyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols .

Scientific Research Applications

5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name CAS Number Molecular Formula Key Structural Features References
Furan, 2,2',2''-ethylidynetris[5-methyl-] 187269-42-7 C₁₅H₁₄O₃ Three 5-methylfuran units linked via an ethylidynetris (methylene) bridge.
Furan, 2,2′-methylenebis[5-methyl-] N/A C₁₀H₁₀O₂ Two 5-methylfuran units connected by a methylene bridge.
2,5-Difurfurylfuran N/A C₁₃H₁₀O₃ Two furfuryl groups attached to a central furan ring.
Furan, 2-(2-furanylmethyl)-5-methyl- N/A C₁₀H₁₀O₂ A methyl-substituted furan linked to a furfuryl group.
Difurfuryl ether 4437-22-3 C₁₀H₁₀O₃ Two furfuryl groups connected via an oxygen bridge.
Key Observations:
  • Bridge Type : The ethylidynetris bridge in the target compound distinguishes it from simpler methylene- or oxygen-bridged analogues (e.g., difurfuryl ether). This bridge increases steric hindrance and may influence thermal stability .
  • Substituents : Methyl groups at the 5-position enhance hydrophobicity compared to unsubstituted furans like 2,2′-methylenebis-furan (, entry 5).

Functional and Chemical Property Comparison

Reactivity and Stability
  • Ethylidynetris[5-methyl-] Furan : The methylene bridge and methyl substituents likely reduce electrophilic substitution reactivity compared to unsubstituted furans. This is inferred from similar compounds like 5-methyl-2-furfurylfuran, which show stability in wood-polymer composites .
  • 2,5-Difurfurylfuran : Lacks methyl groups, making it more reactive in polymerization or oxidation reactions .
  • Difurfuryl Ether : The oxygen bridge increases polarity and susceptibility to hydrolysis compared to methylene-bridged analogues .

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